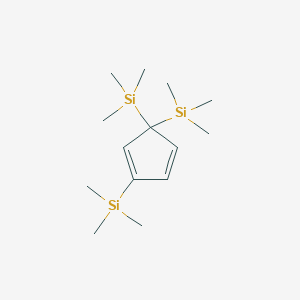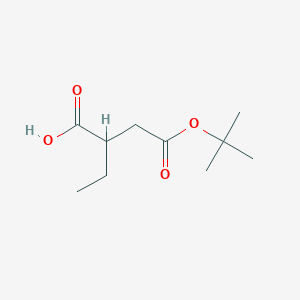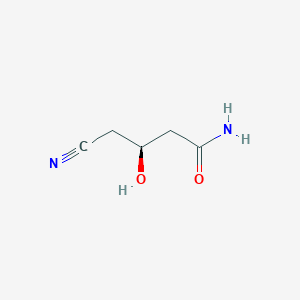
6H-1,2-Oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-1,2-Oxazine is a heterocyclic compound characterized by a six-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-1,2-oxazines can be achieved through several methods. One common approach involves the condensation of β,γ-unsaturated oximes with hypervalent iodine reagents. This reaction typically proceeds under mild conditions and yields the desired oxazine in moderate to good yields . Another method involves the condensation of 4-oxocarboxylic acids with hydroxylamine in the presence of pyridine or sodium acetate .
Industrial Production Methods: Industrial production of 6H-1,2-oxazines often relies on scalable synthetic routes that ensure high yields and purity. The use of catalytic carbonylation of aromatic oximes and palladium-catalyzed transformations are some of the methods employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 6H-1,2-Oxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen and nitrogen atoms in the ring, which can participate in different chemical transformations.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine reagents are commonly used for the oxidation of 6H-1,2-oxazines.
Reduction: Reduction reactions often involve the use of metal hydrides or catalytic hydrogenation.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield isoxazoles, while reduction reactions can lead to the formation of amines or alcohols .
Scientific Research Applications
6H-1,2-Oxazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6H-1,2-oxazine and its derivatives involves interactions with specific molecular targets. For instance, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR) and protein tyrosine phosphatase (PTP) enzymes, which are crucial for bacterial growth and survival . The binding of these compounds to the active sites of the enzymes disrupts their normal function, leading to antibacterial effects.
Comparison with Similar Compounds
Isoxazoles: These compounds share a similar ring structure but differ in the position of the nitrogen and oxygen atoms.
1,3-Oxazines: These compounds have the oxygen and nitrogen atoms in different positions within the ring.
Morpholine: A tetrahydro-1,4-oxazine, which is structurally related but lacks the double bonds present in 6H-1,2-oxazine.
Uniqueness: this compound is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
289-83-8 |
|---|---|
Molecular Formula |
C4H5NO |
Molecular Weight |
83.09 g/mol |
IUPAC Name |
6H-oxazine |
InChI |
InChI=1S/C4H5NO/c1-2-4-6-5-3-1/h1-3H,4H2 |
InChI Key |
QFPDHKBNCJAOKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=NO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro-](/img/structure/B13823387.png)


![3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B13823394.png)
![(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B13823396.png)



![(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol](/img/structure/B13823438.png)


